N-Ethyl-P-toluenesulfonamide

Description

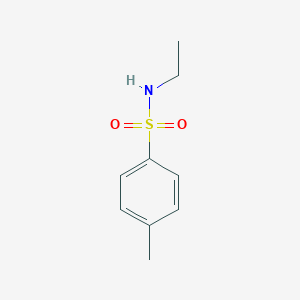

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPZPBNDOVQJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt) | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025310 | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO] | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-p-toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-39-7 | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/992S798SJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-Ethyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluenesulfonamide is a versatile organic compound with significant applications across various scientific and industrial sectors.[1] Primarily recognized for its role as a plasticizer, it is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] Its unique chemical structure, comprising a toluenesulfonamide group with an ethyl substituent on the nitrogen atom, imparts a range of properties that make it a valuable molecule in organic chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, toxicological profile, and key applications, with a focus on detailed experimental protocols and the underlying chemical and biological pathways.

Physicochemical Properties

This compound is typically a white crystalline solid at room temperature.[1] The presence of the sulfonamide functional group and the ethyl substituent influences its solubility and reactivity.[1]

Identification and Structure

| Property | Value | Source(s) |

| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | [3] |

| Synonyms | N-Ethyl-4-toluenesulfonamide, Ethyl p-toluenesulfonamide (B41071), Sancticizer 3 | [4] |

| CAS Number | 80-39-7 | [3] |

| Molecular Formula | C₉H₁₃NO₂S | [3] |

| Molecular Weight | 199.27 g/mol | [3] |

| SMILES | CCNS(=O)(=O)c1ccc(C)cc1 |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 63-65 °C | [5] |

| Boiling Point | 226.1 °C at 101,325 Pa | |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |

| Purity | Typically ≥98% (HPLC) | [6] |

| Density | 1.188 g/cm³ at 20°C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with ethylamine.[1] A more recent approach utilizes a solid super acid catalyst for the reaction between anhydrous p-toluenesulfonamide and a primary amine in the presence of a molecular sieve as a water absorbent.[7]

Protocol: Synthesis via Anhydrous p-Toluenesulfonic Acid [7]

-

Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in dichloromethane.

-

Catalyst and Desiccant Addition: Add a PIMs-supported solid super acid catalyst and 5A molecular sieves to the solution.

-

Amine Addition: Introduce the primary amine (ethylamine) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20°C) with continuous stirring for a specified duration (e.g., 6 hours).

-

Work-up:

-

Filter the reaction mixture to remove the molecular sieves and catalyst.

-

Wash the filtrate sequentially with a dilute hydrochloric acid solution and a dilute sodium hydroxide (B78521) solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude product from a suitable solvent to yield pure this compound.

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties

Standardized methods are employed to determine the physicochemical properties of this compound.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

The sample is heated slowly and uniformly.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method):

-

A sample of the liquid is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

Solubility Determination (OECD Guideline 105):

-

A predetermined amount of the substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then separated from any undissolved solid by centrifugation or filtration.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

Applications and Mechanisms of Action

Role as a Plasticizer

This compound is widely used as a plasticizer in various polymers, including polyamides and cellulose (B213188) acetate.[4] Plasticizers are additives that increase the flexibility and durability of materials.

Mechanism of Action:

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. The this compound molecules intersperse themselves between the polymer chains, increasing the free volume and allowing the polymer chains to move more freely past one another. This increased mobility results in a lower glass transition temperature (Tg) and enhanced flexibility of the polymer.

Caption: Mechanism of action of this compound as a plasticizer.

Intermediate in Chemical Synthesis

Toxicological Profile and Biological Interactions

The toxicological properties of this compound are primarily associated with the sulfonamide functional group.

Summary of Toxicological Data

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [2] |

| Skin Irritation | Causes skin irritation. | |

| Eye Irritation | Causes serious eye irritation. | [9] |

| Respiratory Irritation | May cause respiratory irritation. | [9] |

| Carcinogenicity | Not classified as a carcinogen. | |

| Mutagenicity | Not classified as a germ cell mutagen. | [9] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [9] |

Potential Biological Pathways

Specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, based on the known toxicology of sulfonamides and the metabolism of the related compound p-toluenesulfonamide, some potential biological interactions can be inferred.

Metabolism: The parent compound, p-toluenesulfonamide, is known to be metabolized by cytochrome P450 enzymes in the liver.[4] It is plausible that this compound undergoes similar metabolic processes, which could involve hydroxylation of the aromatic ring or N-dealkylation.

Toxicity: The general toxicity of sulfonamides can involve hypersensitivity reactions and effects on the kidneys and hematopoietic system.[2] The mechanism for sulfonamide-induced nephrotoxicity can involve crystalluria, where the drug or its metabolites precipitate in the renal tubules, leading to obstruction and damage.

Caption: Putative metabolic and toxicological pathway.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its fundamental properties, particularly its ability to act as a plasticizer and a versatile chemical intermediate, have led to its widespread use. While its physicochemical characteristics and synthesis are well-understood, further research is needed to fully elucidate its specific biological interactions and metabolic fate. A deeper understanding of these aspects will be crucial for the continued safe and effective application of this compound in drug development and other advanced technologies.

References

- 1. archivemarketresearch.com [archivemarketresearch.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pharmacyinfoline.com [pharmacyinfoline.com]

- 6. This compound | 80-39-7 | TCI AMERICA [tcichemicals.com]

- 7. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. N-Ethyl-N-phenyl-p-toluene-sulfonamide [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethyl-p-toluenesulfonamide: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-p-toluenesulfonamide is a versatile organic compound with significant applications across various scientific and industrial sectors, most notably in pharmaceutical development and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established experimental protocols. Detailed data is presented in tabular format for ease of reference, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its chemical behavior and utility.

Chemical Structure and Identification

This compound, systematically named N-ethyl-4-methylbenzenesulfonamide, is a sulfonamide derivative.[1] Its molecular structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of an ethylamine (B1201723) moiety.[1] This structure imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics.

Key Identifiers:

-

IUPAC Name: N-ethyl-4-methylbenzenesulfonamide[1]

-

CAS Number: 80-39-7[1]

-

Molecular Formula: C₉H₁₃NO₂S[1]

-

Molecular Weight: 199.27 g/mol [1]

-

SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[1]

-

InChIKey: OHPZPBNDOVQJMH-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 208 °C at 745 mmHg | [2] |

| Density | 1.188 g/cm³ at 20°C | [2] |

| Vapor Pressure | 0.015 Pa at 25°C | [2] |

| Solubility in Water | < 0.01 g/100 mL at 18°C | [2] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

Note: Qualitative solubility data is available. For more precise applications, experimental determination is recommended.

Table 3: Spectral Data

| Technique | Key Peaks/Signals | Reference(s) |

| GC-MS | Top 5 Peaks (m/z): 155, 91, 184, 199, 65 | [1] |

| ¹H NMR | Spectral data available from Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Spectral data available from Eastman Organic Chemicals. | [1] |

| FT-IR | Neat spectrum available from Unitex Chemical Corporation. | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the sulfonamide functional group. As an amide, it exhibits characteristic reactions, though its reactivity is influenced by the electron-withdrawing nature of the p-toluenesulfonyl group.

General Reactivity Profile:

-

Acidity of N-H bond: The hydrogen on the nitrogen atom is weakly acidic and can be deprotonated by a strong base.

-

Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although this is diminished by the adjacent sulfonyl group.

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2] Hazardous polymerization does not typically occur.[3]

-

Reactions of Amides: It can react with azo and diazo compounds to produce toxic gases. Reaction with strong reducing agents can form flammable gases. Dehydrating agents can convert it to the corresponding nitrile. Combustion produces mixed oxides of nitrogen (NOx).

The logical relationship of its core reactivity is outlined in the following diagram:

Caption: Core reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of p-toluenesulfonyl chloride with ethylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Materials:

-

p-Toluenesulfonyl chloride

-

Ethylamine (aqueous solution or gas)

-

A suitable base (e.g., pyridine, triethylamine, or an excess of ethylamine)

-

A suitable solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in the chosen solvent. Cool the flask in an ice bath.

-

Addition of Amine: Slowly add a solution of ethylamine and the base to the stirred solution of p-toluenesulfonyl chloride. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification:

Caption: A generalized workflow for the synthesis and purification.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.

-

Pharmaceuticals: It is a building block for the synthesis of sulfonamide-based drugs, which include antibiotics, diuretics, and anti-inflammatory agents.[4] The sulfonamide moiety is a key pharmacophore in these therapeutic agents.

-

Plasticizers: It is used as a plasticizer for various polymers, including polyamides and cellulose (B213188) acetate, to increase their flexibility and durability.[5]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[4]

-

Dyes and Pigments: It acts as an intermediate in the manufacturing of certain dyes.[5]

The role of this compound as a synthetic intermediate is depicted in the following diagram:

Caption: Applications derived from this compound.

Safety and Handling

This compound is considered a hazardous substance.[3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] Animal experiments suggest that ingestion of large amounts may be harmful.[3]

Handling Precautions:

-

Use in a well-ventilated area.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a compound of significant interest due to its versatile applications, particularly as a precursor in the synthesis of pharmaceuticals and other valuable chemicals. A thorough understanding of its chemical structure, properties, and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and data serve as a valuable resource for scientists working with this compound.

References

N-Ethyl-p-toluenesulfonamide: A Technical Guide to its Synthetic Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluenesulfonamide is a versatile organic compound widely utilized as a plasticizer, particularly for polyamide and cellulose (B213188) resins, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a sulfonamide moiety, imparts a range of reactivity that can be harnessed in various synthetic transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound participates in and influences chemical syntheses, with a focus on its roles in C-N bond formation and as a directing group in C-H functionalization.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 58-62 °C |

| Solubility | Soluble in ethanol, hardly soluble in water and ether.[2] |

Core Mechanisms of Action in Synthesis

The synthetic utility of this compound is primarily derived from the chemical properties of the sulfonamide functional group. This group can act as a nucleophile, a directing group for transition metal-catalyzed reactions, and a precursor to synthetically useful radical species.

This compound in C-N Cross-Coupling Reactions

This compound can serve as a nucleophilic component in transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. These reactions are fundamental for the construction of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Mechanism of Action in Palladium-Catalyzed C-N Coupling:

The generally accepted mechanism for the palladium-catalyzed N-arylation of sulfonamides involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the deprotonated this compound. Subsequent reductive elimination from this complex yields the desired N-arylated sulfonamide product and regenerates the palladium(0) catalyst.

Mechanism of Action in Copper-Catalyzed C-N Coupling (Ullmann Condensation):

In the copper-catalyzed Ullmann-type reaction, a copper(I) salt is typically used as the catalyst. The reaction is believed to proceed through the formation of a copper-amide intermediate from this compound. This intermediate then reacts with an aryl halide in an oxidative addition-reductive elimination sequence, or via a four-centered transition state, to afford the N-arylated product. Ligand-free protocols have been developed, simplifying the reaction conditions.

Quantitative Data for Analogous C-N Coupling Reactions:

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-(p-tolyl)-p-toluenesulfonamide | 85 |

| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-p-toluenesulfonamide | 82 |

| 3 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-p-toluenesulfonamide | 78 |

| 4 | 1-Bromo-4-nitrobenzene | N-(4-nitrophenyl)-p-toluenesulfonamide | 75 |

| 5 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-p-toluenesulfonamide | 80 |

| Data adapted from a study on the CuI-catalyzed N-arylation of p-toluenesulfonamide (B41071). |

This compound as a Directing Group in C-H Functionalization

The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and subsequent modification of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex molecules.

Mechanism of Action in sp³ C-H Functionalization:

In the context of photocatalytic C-H functionalization, N-alkylsulfonamides can serve as precursors to N-centered radicals. This process is particularly effective for the functionalization of unactivated sp³ C-H bonds. The mechanism involves a sequential electron/proton transfer (ET/PT) to generate a sulfonamidyl radical. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) from an unactivated C(sp³)–H bond, generating a carbon-centered radical. This radical is then trapped by a suitable coupling partner to form the final product.

This approach enables a variety of transformations, including heteroarylation, alkylation, amination, and cyanation of remote C(sp³)–H bonds under mild, redox-neutral conditions.[3]

Experimental Protocols

The following is a representative experimental protocol for the photocatalytic functionalization of an unactivated C(sp³)–H bond using an N-alkylsulfonamide, adapted from the literature.[3]

General Procedure for the Heteroarylation of N-Alkylsulfonamides:

To an oven-dried 8 mL vial equipped with a magnetic stir bar was added the N-alkylsulfonamide (0.4 mmol, 2.0 equiv), the heteroarene (0.2 mmol, 1.0 equiv), Mes-Acr+ClO4- (2 mol%), [Co(dmgH)2Py]Cl (5 mol%), and trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with nitrogen three times. Acetonitrile (ACN) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (3:1, 2.0 mL, 0.1 M) were added, and the mixture was stirred at room temperature under irradiation with two 25 W blue LEDs (λ = 450–460 nm) for 24 hours. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Data for Substrate Scope of N-Alkylsulfonamides in Photocatalytic Heteroarylation:

The following table presents data on the substrate scope of various N-alkylsulfonamides in the described photocatalytic reaction, demonstrating the versatility of this method.

| N-Alkylsulfonamide | Heteroarene | Product | Yield (%) |

| N-pentyl-4-methoxybenzenesulfonamide | 2-phenylquinoline | 2-phenyl-4-(4-(4-methoxyphenylsulfonamido)pentyl)quinoline | 85 |

| N-hexyl-4-methoxybenzenesulfonamide | 2-phenylquinoline | 2-phenyl-4-(5-(4-methoxyphenylsulfonamido)hexyl)quinoline | 82 |

| N-isobutyl-4-methoxybenzenesulfonamide | 2-phenylquinoline | 4-(2-methyl-3-(4-methoxyphenylsulfonamido)propyl)-2-phenylquinoline | 70 |

| N-cyclopentyl-4-methoxybenzenesulfonamide | 2-phenylquinoline | 4-((1-(4-methoxyphenylsulfonamido)cyclopentyl)methyl)-2-phenylquinoline | 78 |

| Data adapted from a study on the sulfonamide-directed site-selective functionalization of unactivated C(sp³)-H bonds.[3] |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its sulfonamide moiety enables its participation in key bond-forming reactions, including transition metal-catalyzed C-N cross-coupling, and allows it to function as a directing group for the selective functionalization of C-H bonds. The mechanisms outlined in this guide, particularly in the burgeoning field of photoredox catalysis, highlight the ongoing importance and expanding utility of this compound and related compounds for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into the development of novel catalytic systems and the expansion of the substrate scope will undoubtedly continue to enhance the synthetic toolkit available to researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for N-Ethyl-P-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7), a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

While a definitive, publicly available peak list with chemical shifts and coupling constants for the ¹H NMR spectrum of this compound is not readily accessible in common databases, the spectrum is noted to be available from Sigma-Aldrich.[1] Based on the known structure of the molecule, the following proton environments are expected, and their estimated chemical shifts are provided for guidance.

| Protons | Multiplicity | Estimated Chemical Shift (ppm) |

| CH₃ (Tolyl group) | Singlet | ~2.4 |

| CH₂ (Ethyl group) | Quartet | ~3.1 |

| CH₃ (Ethyl group) | Triplet | ~1.1 |

| Aromatic Protons | Two Doublets | ~7.3 and ~7.7 |

| N-H | Singlet (broad) | Variable |

¹³C NMR (Carbon-13 NMR)

A ¹³C NMR spectrum for this compound is available from John Wiley & Sons, Inc.[1] Although a detailed peak list is not publicly disseminated, the expected chemical shifts for the carbon environments are outlined below based on the compound's structure.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| CH₃ (Tolyl group) | ~21 |

| CH₂ (Ethyl group) | ~38 |

| CH₃ (Ethyl group) | ~15 |

| Aromatic C (quaternary, attached to S) | ~137 |

| Aromatic CH | ~127, ~130 |

| Aromatic C (quaternary, attached to CH₃) | ~143 |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is available from the NIST WebBook, provided by the Coblentz Society, Inc.[2] Key absorption bands characteristic of its functional groups are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3280 | N-H | Stretching |

| ~2970 | C-H (aliphatic) | Stretching |

| ~1595 | C=C (aromatic) | Stretching |

| ~1320 | S=O (sulfonyl) | Asymmetric Stretching |

| ~1160 | S=O (sulfonyl) | Symmetric Stretching |

| ~815 | C-H (aromatic) | Out-of-plane Bending (para-substituted) |

Mass Spectrometry (MS) Data

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook and PubChem.[1][2] The key fragments and their relative intensities are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 199 | 33.60 | [M]⁺ (Molecular Ion) |

| 184 | 87.10 | [M - CH₃]⁺ |

| 155 | 99.99 | [M - C₂H₄N]⁺ or [CH₃C₆H₄SO₂]⁺ |

| 91 | 95.80 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 32.30 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized, detailed methodologies for the spectroscopic techniques cited above, intended to guide researchers in obtaining similar data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be homogeneous.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition :

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition :

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation : A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory is used.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is vaporized by heating.

-

Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-Ethyl-P-toluenesulfonamide Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, N-Ethyl-P-toluenesulfonamide and its derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of therapeutic potential, including anticancer and antimicrobial properties. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and mechanisms of action of these versatile molecules.

The core of this guide focuses on presenting clear, actionable data and methodologies to facilitate further research and development in this area. Quantitative data from various studies are summarized in structured tables for straightforward comparison of the biological activities of different derivatives. Furthermore, detailed experimental protocols for key biological assays are provided to ensure reproducibility and aid in the design of future experiments.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways.

One key pathway implicated in the anticancer activity of closely related p-toluenesulfonamide (B41071) (PTS) derivatives is the PI3K/Akt/mTOR signaling cascade .[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased cell viability and tumor growth.[1]

Another identified mechanism involves the direct interaction of these derivatives with crucial cellular components like DNA and the tumor suppressor protein p53 . N-ethyl toluene-4-sulphonamide, for instance, has been shown to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells.

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain p-toluenesulfonamide derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa (Cervical Cancer) | 10.91 - 19.22 | [2] |

| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 (Breast Cancer) | 10.91 - 19.22 | [2] |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 (Breast Cancer) | 10.91 - 19.22 | [2] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [2] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [2] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [2] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of critical importance. This compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms. The classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate metabolism ultimately inhibits bacterial growth and replication.

The general workflow for screening the antimicrobial activity of these derivatives is depicted below.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-substituted p-toluenesulfonamide derivatives against selected bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide α-T2a | Staphylococcus aureus | 3.12 | [3] |

| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide α-T2j | Escherichia coli | 12.5 | [3] |

| N,N-diethyl-2-(4-methylphenyl sulfonamido) -3-phenylpropanamide (8j) | Escherichia coli | 12.5 | [4] |

| N,N-diethyl-2-(4-methylphenyl sulfonamido) -3-phenylpropanamide (8j) | Staphylococcus aureus | 25 | [4] |

| N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | Bacillus subtilis | 25 | [5] |

| N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 50 | [5] |

| N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | Candida albicans | 50 | [5] |

Experimental Protocols

To ensure the reproducibility and facilitate the adoption of these research findings, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-substituted-p-toluenesulfonamides

The synthesis of N-substituted-p-toluenesulfonamides is typically achieved through the reaction of p-toluenesulfonyl chloride with a primary or secondary amine in the presence of a base. A general procedure is outlined below:

Materials:

-

p-Toluenesulfonyl chloride

-

Appropriate primary or secondary amine (e.g., N-ethylamine, substituted anilines, or heterocyclic amines)

-

Base (e.g., pyridine, triethylamine, or sodium carbonate)

-

Solvent (e.g., acetone, dichloromethane, or pyridine)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (typically several hours) at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a dilute HCl solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, dilute NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-p-toluenesulfonamide derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general synthesis workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Inoculum of the microorganism standardized to a 0.5 McFarland standard

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the inoculum to each well containing the test compound dilutions.

-

Include a positive control well with a known antimicrobial agent and a negative control well with only the inoculated broth.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future research should focus on the synthesis of more diverse libraries of these derivatives to establish comprehensive structure-activity relationships (SAR). Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. In vivo efficacy and toxicity studies will be the next critical step in translating these promising in vitro findings into clinically viable drug candidates.

References

- 1. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of N-Ethyl-p-toluenesulfonamide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-p-toluenesulfonamide is a versatile chemical compound that serves as a crucial intermediate in a wide array of industrial syntheses. Its unique chemical structure, characterized by a sulfonamide group, renders it a valuable building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers. This technical guide provides an in-depth exploration of its synthesis, properties, and significant applications as a chemical intermediate.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] or straw yellow liquid[3] |

| Melting Point | 62-66 °C[4] |

| Boiling Point | 208 °C at 745 mm Hg[2] |

| Solubility | Soluble in ethanol (B145695), chloroform, and other polar organic solvents; sparingly soluble in water.[3] |

| Purity (typical) | ≥98% (HPLC)[4] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through two key methodologies: a classical approach and a more modern, catalytic route.

Classical Synthesis

The traditional and most widely employed method involves the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723).[5][6] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for the classical synthesis of this compound is depicted below:

Caption: Classical synthesis workflow for this compound.

Modern Catalytic Synthesis

More contemporary and environmentally conscious methods focus on the direct N-alkylation of p-toluenesulfonamide (B41071) with alcohols, employing a "borrowing hydrogen" catalytic approach.[7] This atom-economical process, often catalyzed by transition metals like manganese, generates water as the sole byproduct.

A schematic of the catalytic N-alkylation process is shown below:

Caption: Modern catalytic synthesis of this compound.

A comparison of typical reaction parameters for these two methods is provided in Table 2.

| Parameter | Classical Synthesis | Modern Catalytic Synthesis |

| Starting Materials | p-Toluenesulfonyl chloride, Ethylamine | p-Toluenesulfonamide, Ethanol |

| Catalyst | None (Base used for neutralization) | Transition metal complex (e.g., Mn-based) |

| Byproduct | Hydrochloric acid (neutralized to salt) | Water |

| Typical Yield | 85-90% (for N-methyl derivative)[2] | Up to 70.53% (for general N-alkyl)[8] |

| Purity | High, after recrystallization | High, after chromatographic purification |

Experimental Protocols

Classical Synthesis of this compound

Materials:

-

p-Toluenesulfonyl chloride

-

Aqueous ethylamine solution (e.g., 70%)

-

Sodium hydroxide (B78521)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of p-toluenesulfonyl chloride in toluene is prepared.

-

Aqueous ethylamine is added dropwise to the stirred solution, maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature.

-

A solution of sodium hydroxide is then added to neutralize the formed hydrochloric acid, leading to the precipitation of sodium chloride.

-

The organic layer is separated, washed with water, and the toluene is removed under reduced pressure to yield the crude this compound.

-

The crude product is then recrystallized from ethanol to afford the pure compound.

Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

Materials:

-

p-Toluenesulfonamide

-

Ethanol

-

Manganese(I) PNP pincer precatalyst

-

Potassium carbonate

-

Anhydrous xylenes (B1142099)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and petroleum ether (for elution)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).

-

Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

-

Add ethanol (1.0 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

-

Cool the reaction to room temperature.

-

The product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Role as a Chemical Intermediate

This compound is a versatile intermediate due to the reactivity of the sulfonamide group. It serves as a precursor in the synthesis of a variety of organic molecules.

In the Pharmaceutical Industry

Derivatives of sulfonamides are recognized for their therapeutic properties, and this compound is a precursor in the synthesis of active pharmaceutical ingredients (APIs).[9] It is used in the synthesis of antibiotics, diuretics, and anti-inflammatory drugs.[10]

In the Agrochemical Industry

This compound is utilized in the synthesis of various agrochemicals, including herbicides and pesticides, contributing to improved crop protection and yields.[9]

In the Dye Industry

This compound is an important intermediate in the manufacturing of dyes and pigments.[6] It can be a component in the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester. The general synthesis of azo disperse dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. N-substituted sulfonamides can be incorporated into these structures to influence properties such as color and fastness.

A generalized reaction scheme for the synthesis of an azo disperse dye is illustrated below:

Caption: General pathway for the synthesis of azo disperse dyes.

Conclusion

This compound is a cornerstone chemical intermediate with broad applications across multiple industries. Its synthesis, whether through classical or modern catalytic methods, provides a reliable source for this versatile building block. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reactivity of this compound is essential for innovation and the development of new materials and medicines. The continued exploration of its applications and the development of more sustainable synthetic routes will undoubtedly expand its importance in the chemical industry.

References

- 1. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 80-39-7 | TCI AMERICA [tcichemicals.com]

- 5. N-Ethyl-o,p-Toluene Sulfonamide: Properties, Synthesis, and Applications | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 6. What are the intermediate products in the synthesis of Ethyl P - toluenesulfonate? - Blog [nuomengchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Best Price this compound Factory - Jinli Chemical [en.jinlichemical.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Ethyl-p-toluenesulfonamide, a versatile intermediate in the pharmaceutical and chemical industries. The document details the core starting materials, experimental protocols, and quantitative data to facilitate informed decisions in process development and optimization.

Introduction

This compound is a key building block in organic synthesis, finding applications as a plasticizer and an intermediate in the preparation of pharmaceuticals and dyes. Its synthesis is primarily achieved through two main pathways: the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723) and the N-alkylation of p-toluenesulfonamide (B41071). This guide will explore these methods in detail, providing the necessary technical information for their successful implementation.

Primary Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The two principal methods are outlined below.

Synthesis from p-Toluenesulfonyl Chloride and Ethylamine

This is a classical and widely used method for the synthesis of sulfonamides. The reaction involves the nucleophilic attack of ethylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of this compound and hydrochloric acid. A base is typically added to neutralize the acid byproduct.

N-Alkylation of p-Toluenesulfonamide

This method involves the direct alkylation of p-toluenesulfonamide with an ethylating agent. Various ethylating agents can be employed, including ethyl halides (e.g., ethyl iodide, ethyl bromide) and ethanol (B145695). This approach can be advantageous in certain contexts, particularly with the development of modern catalytic systems that offer greener alternatives.

Starting Materials and Reagents

A summary of the key starting materials and reagents for each synthetic route is provided in the table below.

| Route | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts |

| 1 | p-Toluenesulfonyl chloride | Ethylamine | Base (e.g., Sodium hydroxide) |

| 2a | p-Toluenesulfonamide | Ethanol | Manganese(I) PNP pincer precatalyst, Potassium carbonate |

| 2b | p-Toluenesulfonamide | Ethyl iodide | Phase-transfer catalyst (e.g., TBAB), Potassium carbonate |

Quantitative Data Summary

The following table summarizes quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

| Route | Method | Yield (%) | Purity (%) | Reference |

| 1 | p-Toluenesulfonyl chloride & Ethylamine | High (typically >85%) | >98% (after recrystallization) | General knowledge, analogous to cited methylamine (B109427) synthesis |

| 2a | N-Alkylation with Ethanol (Mn-catalyzed) | ~89% (isolated) | High | [1] |

| 2b | N-Alkylation with Ethyl iodide (PTC) | 79-95% | High | [1] |

Note: Yields can vary depending on reaction scale and optimization of conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis from p-Toluenesulfonyl Chloride and Ethylamine

This protocol is adapted from a reliable procedure for the synthesis of the analogous N-methyl-p-toluenesulfonamide and is expected to provide high yields of the desired product.

Materials:

-

p-Toluenesulfonyl chloride

-

Aqueous ethylamine solution (e.g., 70%)

-

Sodium hydroxide (B78521) solution (e.g., 10 M)

-

Diethyl ether or other suitable organic solvent

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a fume hood, cool a flask containing the aqueous ethylamine solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride in portions to the stirred ethylamine solution. The temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Slowly add the sodium hydroxide solution to the reaction mixture to neutralize the hydrochloric acid formed and to dissolve the product.

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol to yield a white crystalline solid.

Protocol 2: N-Alkylation of p-Toluenesulfonamide

This method utilizes a "borrowing hydrogen" approach, offering an environmentally friendly pathway.[1]

Materials:

-

p-Toluenesulfonamide

-

Ethanol

-

Mn(I) PNP pincer precatalyst

-

Potassium carbonate

-

Xylenes (B1142099) (anhydrous)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol).[1]

-

Add ethanol (1.0 mmol) and xylenes to achieve a final concentration of 1 M for the sulfonamide.[1]

-

Seal the vial and place it in a preheated oil bath at 150 °C. Stir for 24 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is a general guide for a solvent-free phase-transfer catalysis (PTC) reaction.[1]

Materials:

-

p-Toluenesulfonamide

-

Ethyl iodide

-

Potassium carbonate

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

Procedure:

-

In a round-bottom flask, combine p-toluenesulfonamide (0.01 mol), potassium carbonate (0.03 mol), and the phase-transfer catalyst (e.g., TBAB, 0.001 mol).[1]

-

Add ethyl iodide (0.012 mol).[1]

-

Heat the mixture in an oil bath at a suitable temperature (e.g., 80 °C) and monitor the reaction progress using TLC.[1]

-

After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Caption: Synthetic pathways to this compound.

References

N-Ethyl-p-toluenesulfonamide (CAS 80-39-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of N-Ethyl-p-toluenesulfonamide (CAS 80-39-7), a compound of interest in various chemical and pharmaceutical applications. This document consolidates essential physicochemical data, safety information, and insights into its utility.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] It is an important intermediate in organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The compound is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[2][3][]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Source |

| CAS Number | 80-39-7 | [5][6][7] |

| Molecular Formula | C₉H₁₃NO₂S | [5][7][8] |

| Molecular Weight | 199.27 g/mol | [5][8][9] |

| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | [10][11] |

| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)C | [][5][10] |

| InChI | InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | [10][11] |

| InChIKey | OHPZPBNDOVQJMH-UHFFFAOYSA-N | [][10] |

| Property | Value | Source |

| Melting Point | 63-65 °C | [2][6][9] |

| 145-149 °F | [12] | |

| 64 °C | [5] | |

| 147 °F | [10] | |

| 58-62 °C | [1] | |

| Boiling Point | 208 °C at 745 mmHg | [2][6][13] |

| 406 °F at 745 mmHg | [12] | |

| 311.0 ± 35.0 °C at 760 Torr | [] | |

| Density | 1.26 g/cm³ | [3] |

| 1.153 ± 0.06 g/cm³ | [] | |

| Solubility | Soluble in ethanol | [13] |

| Difficult to dissolve in water and ether | [13] | |

| Partly miscible with water | [12] | |

| Less than 1 mg/mL at 70 °F | [10] | |

| Vapor Pressure | Negligible | [12] |

| Flash Point | Not available, but likely combustible | [2] |

| Purity | ≥98% | [14] |

| >98.0%(HPLC)(N) | [15] | |

| ≥99% | [7] | |

| 99% min | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available data indicates the use of the following techniques:

-

¹H NMR Spectra: Data is available from Sigma-Aldrich Co. LLC.[10]

-

Mass Spectrometry (GC-MS): Spectral data is available.[10]

-

IR Spectra (FTIR and ATR-IR): Spectra have been recorded from samples provided by Unitex Chemical Corporation and Aldrich.[10]

Safety and Handling

This compound is considered a hazardous substance.[12] It is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[12][16]

Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area and avoid breathing dust.[16] Wear protective gloves, clothing, and eye protection.[16][17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[14] Recommended storage temperatures are between 10°C - 25°C or at room temperature.[5][14]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[17] If on skin, wash with soap and water.[14] If inhaled, move to fresh air.[14] If swallowed, clean mouth with water.[14] Seek medical attention if symptoms persist.[17]

Experimental Protocols & Applications

Logical Relationships in Chemical Synthesis

The synthesis of vicinal haloamino ketone derivatives can be achieved through the aminohalogenation of α,β-unsaturated ketones. This process can utilize N-alkyl-N-p-toluenesulfonamides, such as this compound, in combination with N-bromosuccinimide (NBS) as the nitrogen and halogen sources, respectively. A catalyst, such as Nickel(II) acetate (B1210297) (Ni(OAc)₂), facilitates this reaction.

Caption: Aminohalogenation of Chalcones.

This diagram illustrates the key components and their roles in the synthesis of vicinal haloamino ketone derivatives, highlighting the function of this compound as a nitrogen source. The use of an N-alkyl group on the sulfonamide has been shown to result in excellent regio- and stereoselectivity.[]

References

- 1. Best Price this compound Factory - Jinli Chemical [en.jinlichemical.com]

- 2. This compound | 80-39-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 5. N-Ethyl-p-toluene sulfonamide | 80-39-7 | FE172189 [biosynth.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. scbt.com [scbt.com]

- 8. achemtek.com [achemtek.com]

- 9. AB250083 | CAS 80-39-7 – abcr Gute Chemie [abcr.com]

- 10. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Ethyl-p-toluenesulfonamide | LGC Standards [lgcstandards.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. talentchemicals.com [talentchemicals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound | 80-39-7 | TCI AMERICA [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.es [fishersci.es]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-p-toluenesulfonamide in Pharmaceuticals

Introduction